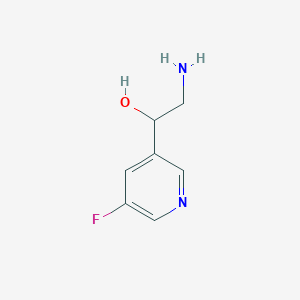

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-amino-1-(5-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H9FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2 |

InChI Key |

VLMSYHXIWIIOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine-3-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and is carried out in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoropyridine groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structural Differences: Extends the carbon chain (propanol vs. ethanol) and positions the amino group at the pyridine’s 2-position rather than the ethanol’s β-position.

- This compound is listed in pyridine derivative catalogs but lacks reported bioactivity .

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

- Structural Differences: Substitutes chlorine for the amino group, reducing basicity and altering electronic interactions.

- Functional Implications: Chlorine’s electronegativity may enhance lipophilicity but reduce nucleophilic reactivity compared to the amino group. No bioactivity data are available .

Stereochemical Variants

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride

- Structural Differences: Features a stereogenic center at the ethanol’s α-carbon (S-configuration) and exists as a dihydrochloride salt.

- Functional Implications : The salt form improves aqueous solubility, critical for formulation. Stereochemistry could influence target binding; enantiomers often exhibit divergent pharmacological profiles. This compound is commercially available for research but lacks published efficacy data .

Fluoropyridine-Containing Pharmaceuticals

Ivosidenib (TIBSOVO®)

- Structural Differences : Incorporates a 5-fluoropyridin-3-yl group within a complex carboxamide scaffold.

- Functional Implications: The fluorine atom in ivosidenib enhances interactions with the IDH1 enzyme, demonstrating the therapeutic relevance of fluoropyridine motifs.

Biological Activity

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol is a compound characterized by a pyridine ring with a fluorine substitution and an amino alcohol functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 158.16 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antibacterial and anticancer properties.

The unique structure of this compound enables it to engage in various interactions with biological targets. The presence of the amino group (-NH) and hydroxyl group (-OH) allows for hydrogen bonding and electrostatic interactions, which are critical for modulating enzyme activity and receptor interactions.

Molecular Targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors that influence neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antibacterial Activity:

Preliminary studies suggest that this compound may have potential as an antibacterial agent, possibly through mechanisms that disrupt bacterial resistance pathways.

Anticancer Properties:

The compound has been evaluated for its anticancer activity against various cell lines. Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through modulation of specific signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2-(5-fluoropyridin-3-yl)ethan-1-amine | Lacks the ethan-1-ol moiety | No hydroxyl group |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Longer carbon chain | Different carbon skeleton |

| (2R)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol | Different fluorine substitution pattern | Unique stereochemistry |

The distinct combination of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Fluorination Effects : Research on fluorinated compounds indicates that the introduction of fluorine can enhance potency against various biological targets. For instance, modifications to similar structures have shown improved binding affinities and selectivity towards histone deacetylases (HDACs), which are crucial in cancer therapy .

- Mechanism Exploration : Molecular docking studies have demonstrated that this compound can interact with specific enzymes involved in bacterial resistance mechanisms, suggesting a pathway for further drug development.

Q & A

Q. What are the critical steps in synthesizing 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of the pyridine ring followed by nucleophilic substitution to introduce the amino alcohol moiety. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., DAST or Selectfluor) to introduce fluorine at the 5-position of pyridine.

- Amino Alcohol Formation : Reaction of the fluorinated pyridine with epoxides or nitro alcohols under basic conditions (e.g., NaOH or KOH) to form the ethanolamine group.

Critical factors include: - Temperature : Excess heat during fluorination can lead to byproducts (e.g., di-fluorinated derivatives).

- Catalysts : Palladium or copper catalysts improve regioselectivity during substitution .

Q. How does the fluorine substituent at the 5-position of pyridine affect the compound’s physicochemical properties?

Methodological Answer: The fluorine atom enhances:

- Lipophilicity : Measured via logP values (experimental logP ~1.2), improving membrane permeability.

- Electron Withdrawal : Reduces pKa of the amino group (predicted pKa ~8.5), influencing protonation states in biological environments.

- Metabolic Stability : Fluorine resists oxidative degradation (CYP450 enzymes), confirmed via in vitro microsomal assays .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

Methodological Answer: Contradictions may arise from:

- Stereochemical Variants : The (S)-enantiomer (CAS 1213306-08-1) shows higher receptor binding affinity than the (R)-form. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

- Fluorine Position : Misassignment of fluorination (e.g., 2- vs. 5-position) alters bioactivity. Verify via ¹⁹F NMR or X-ray crystallography .

- Assay Conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. lysosomal environments. Validate using orthogonal assays (e.g., SPR and cell-based readouts) .

Q. What strategies optimize enantioselective synthesis for studying structure-activity relationships (SAR)?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during amino alcohol formation to induce asymmetry.

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of intermediate ketones (e.g., 5-fluoropyridinyl ketone).

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers. Typical enantiomeric excess (ee) >95% is achievable .

Q. How to design a robust assay to evaluate its interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Target Selection : Prioritize fluoropyridine-sensitive targets (e.g., FLT3 kinase or serotonin receptors) based on docking studies (AutoDock Vina).

- Labeled Probes : Synthesize a tritiated or fluorescently tagged derivative (e.g., FITC conjugate) for competitive binding assays.

- Functional Assays : Measure cAMP inhibition (GPCR activity) or ATPase activity (kinase inhibition) with IC₅₀ determination. Cross-validate using CRISPR-edited cell lines .

Contradiction Analysis and Experimental Design

Q. Discrepancies in reported solubility: How to address variability in aqueous vs. DMSO solubility data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.